4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylicacid
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Overview
Description
4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylic acid is a chemical compound with the molecular formula C12H10O4S and a molecular weight of 250.27 g/mol . It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylic acid typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides.
Introduction of the Carboxylic Acid Group: This step involves the functionalization of the benzothiophene core at the 6-position, which can be done using various carboxylation reactions.
Attachment of the 2-Oxopropoxy Group: This is usually accomplished through etherification reactions, where the appropriate alkylating agent is used to introduce the 2-oxopropoxy group at the 4-position of the benzothiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Another benzothiophene derivative with similar structural features.
Thianaphthene-2-carboxylic acid: A related compound with a different substitution pattern on the benzothiophene ring
Uniqueness
4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-oxopropoxy group at the 4-position and carboxylic acid group at the 6-position make it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10O4S |
---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
4-(2-oxopropoxy)-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C12H10O4S/c1-7(13)6-16-10-4-8(12(14)15)5-11-9(10)2-3-17-11/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
QWGJMZQKXGZPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C2C=CSC2=CC(=C1)C(=O)O |
Origin of Product |
United States |
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